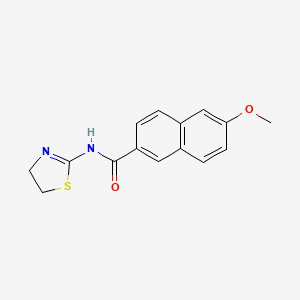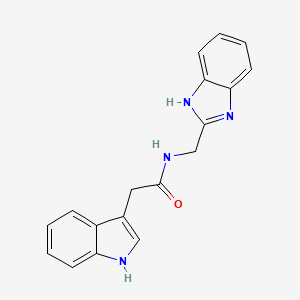
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a cyclopropane derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of different signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also modulates the activity of opioid receptors, which are involved in the regulation of pain.
Biochemical and physiological effects:
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide has been shown to have different biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and can also reduce the expression of COX-2, which is involved in the regulation of inflammation. It has also been shown to have analgesic effects and can modulate the activity of opioid receptors. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide in lab experiments include its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity against different cancer cell lines and can also inhibit the production of pro-inflammatory cytokines. However, its limitations include the lack of information on its toxicity and pharmacokinetics, which need to be studied further.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide. One direction is to study its toxicity and pharmacokinetics in more detail, as this will be important for its potential use as a therapeutic agent. Another direction is to study its potential applications in other fields, such as neuroscience and immunology. Finally, the development of new synthesis methods for this compound and its derivatives could also be an interesting area of research.
Métodos De Síntesis
The synthesis of 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl diazoacetate in the presence of a rhodium catalyst, followed by the reaction of the resulting cyclopropane derivative with methylamine to yield the final product. Other methods involve the use of different reagents and catalysts, such as copper(II) acetate and tert-butyl hydroperoxide.
Aplicaciones Científicas De Investigación
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity against different cancer cell lines, including breast, lung, and colon cancer cells. It also has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have analgesic effects and can modulate the activity of opioid receptors.
Propiedades
IUPAC Name |
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-9-13(10)15(17)16-14-8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7,10,13-14H,4,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVGYNJPPGFSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)

![4-[1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methyl-2,5-dioxoimidazolidin-4-yl]benzonitrile](/img/structure/B7454818.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)